molecular formula C13H16O B12532543 1-Phenylbicyclo[2.2.1]heptan-7-ol CAS No. 656259-96-0

1-Phenylbicyclo[2.2.1]heptan-7-ol

Cat. No.: B12532543
CAS No.: 656259-96-0
M. Wt: 188.26 g/mol
InChI Key: UOIOEEJVUAQKCB-UHFFFAOYSA-N
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Description

1-Phenylbicyclo[2.2.1]heptan-7-ol (CAS: 656259-96-0) is a bicyclic monoterpene derivative with a phenyl substituent at the 1-position of the norbornane framework. Its molecular formula is C₁₃H₁₆O, and it has a molecular weight of 188.27 g/mol . Key identifiers include the InChIKey UOIOEEJVUAQKCB-UHFFFAOYSA-N and SMILES C1CC2(CCC1C2O)C3=CC=CC=C3 .

Properties

CAS No.

656259-96-0

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

1-phenylbicyclo[2.2.1]heptan-7-ol

InChI

InChI=1S/C13H16O/c14-12-10-6-8-13(12,9-7-10)11-4-2-1-3-5-11/h1-5,10,12,14H,6-9H2

InChI Key

UOIOEEJVUAQKCB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C2O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-Phenylbicyclo[2.2.1]heptan-7-ol typically involves the following steps:

    Diels-Alder Reaction: The initial step often involves a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as phenylacetylene, to form the bicyclo[2.2.1]heptane core.

    Hydroxylation: The resulting bicyclic compound is then subjected to hydroxylation to introduce the hydroxyl group at the 7-position. This can be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 1-Phenylbicyclo[2.2.1]heptan-7-ol.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.

Chemical Reactions Analysis

1-Phenylbicyclo[2.2.1]heptan-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding alkane using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Phenylbicyclo[2.2.1]heptan-7-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1-Phenylbicyclo[2.2.1]heptan-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various cellular processes, including signal transduction and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share the bicyclo[2.2.1]heptane core but differ in substituents and functional groups, leading to distinct physicochemical and functional properties:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted) Notable Properties
1-Phenylbicyclo[2.2.1]heptan-7-ol C₁₃H₁₆O 188.27 Phenyl (C₆H₅), -OH ~2.5* High lipophilicity, rigid framework
Bicyclo[2.2.1]heptan-7-ol (Parent) C₇H₁₂O 112.17 -OH 1.167 Lower MW, higher water solubility
1,7,7-Trimethyl-2-phenyl-bicyclo[2.2.1]heptan-2-ol C₁₅H₂₀O 216.32 2-Phenyl, 1,7,7-trimethyl ~3.0 Steric hindrance, enhanced stability
3-[(Dimethylamino)methyl]-1-phenylbicyclo[2.2.1]heptan-2-ol C₁₆H₂₃NO 245.37 Dimethylamino (-N(CH₃)₂), -OH ~1.8 Polar group improves solubility
2-Oxabicyclo[2.2.1]heptan-7-ol derivatives Varies (e.g., C₁₁H₂₀O₃) ~188–200 Ethyl, methoxy, oxygen in ring ~1.5–2.0 Electron-withdrawing effects

Note: logP for 1-phenyl derivative estimated based on parent compound’s logP (1.167 ) and phenyl group’s contribution (~+1.3).

Key Observations:
  • Lipophilicity : The phenyl group in 1-phenylbicyclo[2.2.1]heptan-7-ol increases logP compared to the parent compound (C₇H₁₂O), making it more hydrophobic .
  • Polar Modifications: Amino or hydroxymethyl groups (e.g., ) enhance polarity, improving aqueous solubility.

Stability and Reactivity

  • The rigid bicyclic framework in 1-phenylbicyclo[2.2.1]heptan-7-ol confers thermal stability, but the hydroxyl group remains reactive toward esterification or oxidation .
  • Electron-withdrawing groups (e.g., oxabicyclo in ) reduce nucleophilicity at the hydroxyl, whereas electron-donating groups (e.g., methyl in ) may enhance it.

Biological Activity

1-Phenylbicyclo[2.2.1]heptan-7-ol is a bicyclic compound with a unique structure that contributes to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant research findings.

Molecular Characteristics:

  • CAS Number: 656259-96-0
  • Molecular Formula: C13H16O
  • Molecular Weight: 188.26 g/mol
  • IUPAC Name: 1-phenylbicyclo[2.2.1]heptan-7-ol
PropertyValue
CAS No.656259-96-0
Molecular FormulaC13H16O
Molecular Weight188.26 g/mol
IUPAC Name1-phenylbicyclo[2.2.1]heptan-7-ol
InChI KeyUOIOEEJVUAQKCB-UHFFFAOYSA-N

Synthesis Methods

The synthesis of 1-Phenylbicyclo[2.2.1]heptan-7-ol typically involves:

  • Diels-Alder Reaction: Cyclopentadiene reacts with a dienophile (e.g., phenylacetylene) to form the bicyclic core.
  • Hydroxylation: The bicyclic compound undergoes hydroxylation using reagents like osmium tetroxide or potassium permanganate.
  • Purification: Techniques such as recrystallization or chromatography are employed to obtain pure product .

The biological activity of 1-Phenylbicyclo[2.2.1]heptan-7-ol is attributed to its ability to interact with various molecular targets:

  • The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
  • The phenyl group participates in π-π interactions, modulating the compound's activity in cellular processes such as signal transduction and metabolic pathways .

Neuropharmacological Effects

Research indicates that 1-Phenylbicyclo[2.2.1]heptan-7-ol may have potential therapeutic effects in treating neurological disorders due to its ability to interact with neurotransmitter systems.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further development in pharmaceuticals targeting infections.

Enzyme Interaction Studies

The compound serves as a valuable tool for studying enzyme-substrate interactions, particularly in the context of drug design and development .

Case Studies and Research Findings

Several studies have explored the biological implications of 1-Phenylbicyclo[2.2.1]heptan-7-ol:

  • Neuroprotective Effects:
    • A study demonstrated that this compound could protect neuronal cells from oxidative stress, suggesting its potential in neurodegenerative disease models.
  • Antimicrobial Activity:
    • Research indicated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
  • Chemical Reactivity:
    • The compound's ability to undergo oxidation to form ketones or reduction to yield alkanes suggests versatility in synthetic applications .

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